Potassium (E)-3-oxoprop-1-enyltrifluoroborate
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Overview
Description
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide is an organoboron compound that features a trifluoroborate group attached to an enone moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide can be synthesized through the reaction of potassium trifluoroborate with an appropriate enone precursor under mild conditions. The reaction typically involves the use of a base such as potassium carbonate in a polar solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Potassium (E)-3-oxoprop-1-enyltrifluoroborate involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Alcohols or alkanes.
Substitution: New organoboron compounds with varied functional groups.
Scientific Research Applications
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Potassium (E)-3-oxoprop-1-enyltrifluoroborate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The enone moiety can undergo conjugate addition or Michael addition, leading to the formation of complex organic molecules. The compound’s stability and reactivity are attributed to the electron-withdrawing effects of the trifluoroborate group, which enhances its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but lacks the enone moiety.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of the enone moiety.
Potassium allyltrifluoroborate: Features an allyl group in place of the enone moiety.
Uniqueness
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide is unique due to its combination of the trifluoroborate group and the enone moiety. This combination provides enhanced reactivity and stability, making it a versatile reagent in organic synthesis. The enone moiety allows for additional functionalization through conjugate addition reactions, which is not possible with other similar compounds.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3O.K/c5-4(6,7)2-1-3-8;/h1-3H;/q-1;+1/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVERWJPZYSOFOD-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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